molecular formula C23H18N2O B11962601 2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone CAS No. 63569-88-0

2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone

Cat. No.: B11962601
CAS No.: 63569-88-0
M. Wt: 338.4 g/mol
InChI Key: PVXHDGCGWDYKFC-SEYZKEAJSA-N
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Description

2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone typically involves the condensation reaction between cinnamaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

Cinnamaldehyde+PhenylhydrazineThis compound\text{Cinnamaldehyde} + \text{Phenylhydrazine} \rightarrow \text{this compound} Cinnamaldehyde+Phenylhydrazine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl and cinnamyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzylidenehydrazineylidene-phenylacetophenone
  • Cinnamylidenehydrazineylidene-benzaldehyde
  • Phenylhydrazineylidene-cinnamaldehyde

Uniqueness

2-(Cinnamylidenehydrazineylidene)-2-phenylacetophenone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

63569-88-0

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

(2E)-1,2-diphenyl-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]ethanone

InChI

InChI=1S/C23H18N2O/c26-23(21-16-8-3-9-17-21)22(20-14-6-2-7-15-20)25-24-18-10-13-19-11-4-1-5-12-19/h1-18H/b13-10+,24-18+,25-22+

InChI Key

PVXHDGCGWDYKFC-SEYZKEAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C(\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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